Cefpirome is classified as a beta-lactam antibiotic, specifically a cephalosporin. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. Cefpirome is known for its stability against certain beta-lactamases, enzymes produced by bacteria that can inactivate other antibiotics. It is marketed under various brand names and is primarily used in hospital settings to treat serious infections.
The synthesis of cefpirome involves several key steps, primarily starting from 7-aminocephalosporanic acid (7-ACA) or other cephalosporin derivatives. The following outlines the general synthetic route:
Cefpirome's molecular formula is , and its structure features a beta-lactam ring characteristic of cephalosporins. The compound includes:
The molecular structure can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity, affecting how it interacts with bacterial enzymes.
Cefpirome participates in various chemical reactions, particularly those relevant to its antibacterial activity:
Cefpirome acts primarily by inhibiting bacterial cell wall synthesis. It binds to PBPs, which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts the normal function of these proteins, leading to:
Research indicates that cefpirome has a high affinity for certain PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity .
Cefpirome exhibits several notable physical and chemical properties:
These properties are critical for its formulation and storage as a pharmaceutical product.
Cefpirome is primarily used in clinical settings for treating severe bacterial infections, including:
Additionally, cefpirome has been studied for potential use in combination therapies with other antibiotics or hypoglycemic agents to enhance efficacy against resistant bacteria .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3